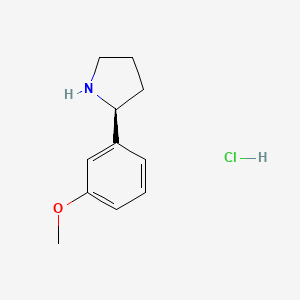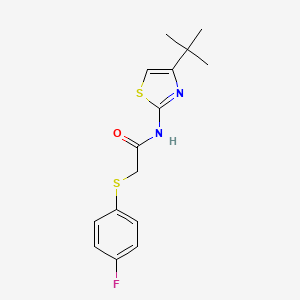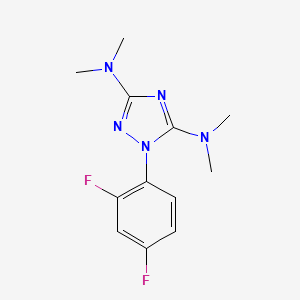![molecular formula C11H11NO4 B2772746 (1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid CAS No. 1354359-54-8](/img/structure/B2772746.png)
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid” is a chemical compound with the CAS No. 1354359-54-8 . It is used for research and development .
Physical And Chemical Properties Analysis
This compound’s physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and other related properties can be found on various chemical databases .Wirkmechanismus
The mechanism of action of (1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid in cancer cells involves the induction of apoptosis through the activation of caspase-3 and caspase-9. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. It is metabolized in the liver and excreted in the urine. This compound has been shown to have antioxidant activity, which may contribute to its anticancer and antibacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid has the advantage of being a chiral amino acid, which can be used as a building block for the synthesis of chiral compounds. However, the synthesis of this compound can be challenging, and the yield may be low. Additionally, the stability of this compound in aqueous solutions may be limited.
Zukünftige Richtungen
For the study of (1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid include its use as a chiral building block, the development of this compound-based antibiotics, and the exploration of its anticancer activity.
Synthesemethoden
The synthesis of (1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid involves the reaction between 3-hydroxyaniline and cyclopropanecarbonyl chloride. The reaction proceeds under acidic conditions to form this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid has been studied for its potential use in drug development. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. This compound also has the ability to inhibit the growth of bacteria and fungi, making it a potential candidate for antibiotic development. Additionally, this compound has been studied for its use as a chiral building block in organic synthesis.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-3-1-2-6(4-7)12-10(14)8-5-9(8)11(15)16/h1-4,8-9,13H,5H2,(H,12,14)(H,15,16)/t8?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDPMGQENSRRCF-GKAPJAKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C1C(=O)NC2=CC(=CC=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772665.png)

![N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2772668.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2772671.png)

![(E)-4-(Dimethylamino)-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]but-2-enamide](/img/structure/B2772675.png)

![N-(2,4-difluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772678.png)
![ethyl 2-(2-((1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2772679.png)
![6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2772680.png)

